

# Application Notes and Protocols: AMG2850 for Ex Vivo Skin-Nerve Preparations

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## Compound of Interest

Compound Name: AMG2850

Cat. No.: B3028026

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**AMG2850** is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] TRPM8 is a non-selective cation channel primarily expressed in a subpopulation of sensory neurons and is activated by cold temperatures (<28°C), cooling agents like menthol and icilin, and other stimuli.[3][4][5] Its role as a key sensor of environmental cold makes it a target of interest for studying sensory transduction and for the development of therapeutics for conditions involving cold hypersensitivity.

These application notes provide a detailed protocol for the use of **AMG2850** in ex vivo skin-nerve preparations, a powerful technique for studying the electrophysiological properties of primary afferent fibers in a controlled environment that closely mimics physiological conditions.

## Data Presentation

### Quantitative Data for AMG2850

The following tables summarize the in vitro potency and selectivity of **AMG2850** against TRPM8 and other TRP channels.

Table 1: In Vitro Potency of **AMG2850** against Rat TRPM8

| Activation Stimulus | IC50 (nM) | Reference |
|---------------------|-----------|-----------|
| Cold                | 41 ± 8    |           |
| Icilin              | 204 ± 28  |           |
| Menthol             | 7.3       |           |

Table 2: Selectivity of **AMG2850** for Rat TRPM8 over other TRP Channels

| TRP Channel   | Fold Selectivity (over TRPM8) | Reference |
|---------------|-------------------------------|-----------|
| TRPA1         | >600                          |           |
| TRPV1         | >100                          |           |
| TRPV3         | >100                          |           |
| TRPV4 (human) | >100                          |           |

Table 3: Effect of **AMG2850** on Menthol-Evoked Action Potentials in Mouse C-fibers (ex vivo skin-nerve preparation)

| Treatment           | Menthol Concentration | Mean Action Potentials / 2 min | Reference |
|---------------------|-----------------------|--------------------------------|-----------|
| Vehicle (0.1% DMSO) | 300 µM                | 8.6 ± 2.9                      |           |
| AMG2850 (10 µM)     | 300 µM                | Significantly blocked          |           |

## Experimental Protocols

### Protocol 1: Ex Vivo Mouse Saphenous Skin-Nerve Preparation

This protocol describes the dissection and preparation of the mouse saphenous nerve and the skin it innervates for electrophysiological recordings.

## Materials:

- C57BL/6 mouse
- Euthanasia solution (e.g., CO<sub>2</sub>, isoflurane)
- Dissection tools (fine scissors, forceps)
- Sylgard-lined recording chamber
- Synthetic interstitial fluid (SIF), oxygenated (95% O<sub>2</sub>, 5% CO<sub>2</sub>)
- Micropipettes
- Recording electrodes
- Amplifier and data acquisition system

## SIF Composition (in mM):

- 123 NaCl
- 3.5 KCl
- 0.7 MgSO<sub>4</sub>
- 1.7 NaH<sub>2</sub>PO<sub>4</sub>
- 2.0 CaCl<sub>2</sub>
- 9.5 Sodium gluconate
- 5.5 Glucose
- 7.5 Sucrose
- 10 HEPES
- Adjust pH to 7.45 ± 0.05

- Maintain temperature at  $32.0 \pm 0.5$  °C

#### Procedure:

- Euthanize the mouse via an approved method and shave the hindlimb.
- Make an incision from the ankle to the groin to expose the saphenous nerve and artery.
- Carefully dissect the saphenous nerve along with the skin of the medial dorsum of the hind paw.
- Transfer the dissected skin-nerve preparation to the recording chamber, with the corium side up, and superfuse with oxygenated SIF.
- Desheath the saphenous nerve and tease it into fine filaments for extracellular recordings.
- Identify single afferent units using a mechanical search stimulus (e.g., blunt glass rod).
- Classify nerve fibers based on conduction velocity (C-fibers:  $<1.2$  m/s).

## Protocol 2: Application of **AMG2850** and TRPM8 Agonist

This protocol details the application of **AMG2850** to the prepared skin-nerve preparation to assess its effect on TRPM8-mediated neuronal activity.

#### Materials:

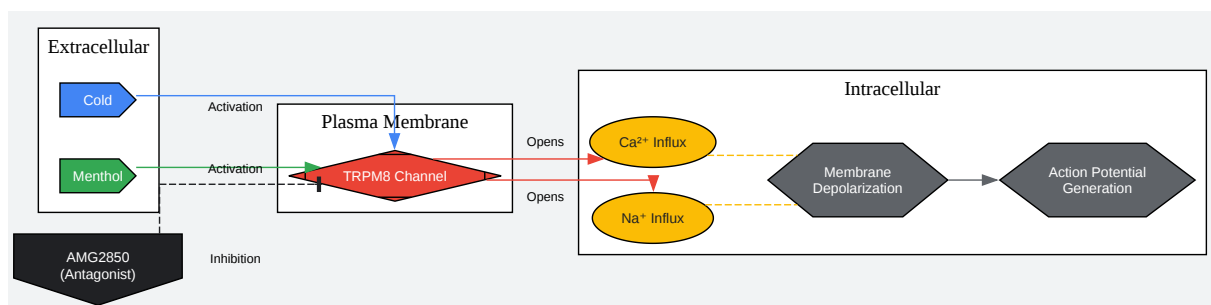
- Prepared ex vivo skin-nerve preparation
- **AMG2850** stock solution (in DMSO)
- Menthol stock solution (in ethanol or DMSO)
- Vehicle control (e.g., 0.1% DMSO in SIF)
- SIF

#### Procedure:

- Prepare a working solution of **AMG2850** (e.g., 10  $\mu$ M) in SIF from the stock solution. Ensure the final DMSO concentration is low (e.g., 0.1%) to avoid non-specific effects.
- Prepare a working solution of the TRPM8 agonist, menthol (e.g., 300  $\mu$ M), in SIF.
- Isolate the receptive field of a C-fiber using a metal ring (4-mm diameter) sealed to the skin.
- Establish a baseline recording of spontaneous activity.
- Apply the vehicle control to the receptive field for a set period (e.g., 10 minutes).
- Apply the menthol solution to the receptive field and record the evoked action potentials for a defined duration (e.g., 2 minutes).
- Wash the receptive field thoroughly with SIF until the neuronal activity returns to baseline.
- Apply the **AMG2850** solution to the receptive field and incubate for a set period (e.g., 10 minutes).
- Following incubation with **AMG2850**, apply the menthol solution (containing **AMG2850**) and record the evoked action potentials.
- Compare the number of action potentials evoked by menthol in the presence of the vehicle versus **AMG2850** to determine the inhibitory effect of the compound.

## Visualizations

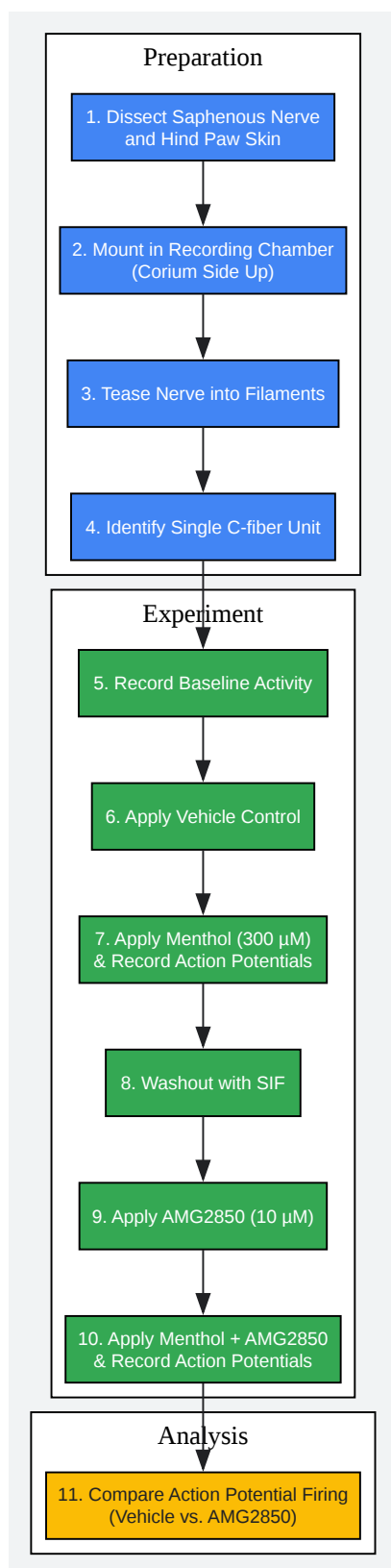
### TRPM8 Signaling Pathway



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Caption: TRPM8 signaling pathway activation and inhibition by **AMG2850**.

## Experimental Workflow for Ex Vivo Skin-Nerve Preparation



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Caption: Experimental workflow for testing **AMG2850** on menthol-evoked responses.

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## References

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